3-Thiopheneethanol, 4-bromo-

Overview

Description

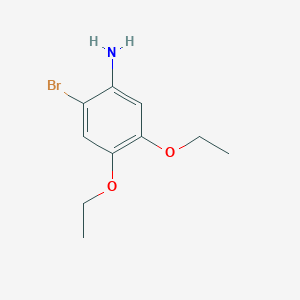

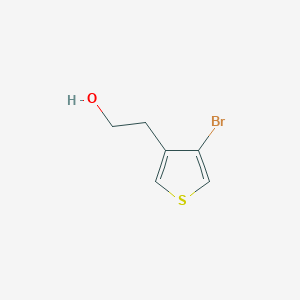

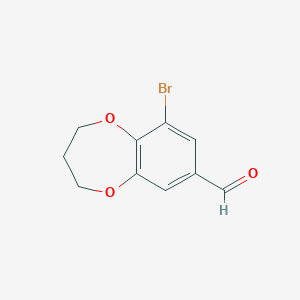

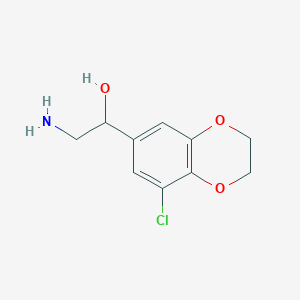

3-Thiopheneethanol, 4-bromo- is a colorless liquid with a molecular formula of C6H6BrOS. It has potential applications in electrochromic displays .

Synthesis Analysis

3-Thiopheneethanol is used in the synthesis of various ether and ester derivatives . It was also used in the synthesis of 4-(thiophene-3-ylmethoxy)phthalonitrile .Molecular Structure Analysis

The molecular structure of 3-Thiopheneethanol, 4-bromo- is represented by the formula C6H7BrOS . The molecular weight is 207.09 g/mol.Chemical Reactions Analysis

3-Thiopheneethanol is used in the preparation of 3-substituted thiophene conducting copolymers . It is also used in the synthesis of various ether and ester derivatives .Physical and Chemical Properties Analysis

3-Thiopheneethanol, 4-bromo- is a colorless liquid. The molecular weight is 207.09 g/mol. The exact mass is 128.02958605 g/mol . The topological polar surface area is 48.5 Ų .Scientific Research Applications

Polymer Functionalization and Modification

- Poly(3-hexylthiophene) (P3HT) is a widely used conjugated polymer in electronic devices. Postpolymerization modification strategies, like bromination and lithium−bromine exchange, are employed to functionalize the 4-position of P3HT. This results in derivatives with various functional groups, expanding the range of applications in electronics and sensors (Koo, Sletten, & Swager, 2014).

Synthesis of Novel Aromatic Compounds

- 3-Bromo-2-nitrobenzo[b]thiophene, a related compound, reacts with amines to produce unique aromatic compounds with potential synthetic applications. This process involves aromatic nucleophilic substitution and rearrangement, leading to novel compounds with specific structural features (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Optical Properties and Solid-State Emission

- Postfunctionalization of P3HT with various groups, including bromo and fluoro, influences the optical properties of poly(thiophene)s. These modifications are crucial for applications in optoelectronics, where control over fluorescence and solid-state emission is vital (Li, Vamvounis, & Holdcroft, 2002).

Electrochemical Applications

- Functionalized thiophenes, like poly(3-bromo-4-methoxythiophene), have been synthesized and used in electrochemical devices. These compounds demonstrate unique electrochromic properties, making them suitable for applications in electronic displays and sensors (Cihaner & Önal, 2007).

Photostabilization in Polymer Science

- New thiophene derivatives have been synthesized for use as photostabilizers in poly(vinyl chloride) (PVC). These compounds significantly reduce the photodegradation of PVC, making them valuable in enhancing the durability of PVC-based materials (Balakit, Ahmed, El-Hiti, Smith, & Yousif, 2015).

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

3-Thiopheneethanol, 4-bromo- plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of various ether and ester derivatives, which are crucial in biochemical pathways . The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, affecting cellular metabolism.

Cellular Effects

The effects of 3-Thiopheneethanol, 4-bromo- on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that thiophene derivatives, including 3-Thiopheneethanol, 4-bromo-, can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular function.

Molecular Mechanism

At the molecular level, 3-Thiopheneethanol, 4-bromo- exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Furthermore, 3-Thiopheneethanol, 4-bromo- can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Thiopheneethanol, 4-bromo- can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Thiopheneethanol, 4-bromo- is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound can lead to cumulative effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 3-Thiopheneethanol, 4-bromo- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 3-Thiopheneethanol, 4-bromo- can cause toxic effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects is crucial for its safe and effective use in research.

Metabolic Pathways

3-Thiopheneethanol, 4-bromo- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the formation of metabolites that can participate in various biochemical reactions . These interactions can affect metabolic flux and the levels of key metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 3-Thiopheneethanol, 4-bromo- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for elucidating the compound’s biochemical effects.

Subcellular Localization

3-Thiopheneethanol, 4-bromo- is localized in specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions and its interactions with other biomolecules.

Properties

IUPAC Name |

2-(4-bromothiophen-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrOS/c7-6-4-9-3-5(6)1-2-8/h3-4,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIZYXFOPCXUTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373479.png)

![4-[(4-Bromophenyl)methoxy]phenol](/img/structure/B1373481.png)

![4-[Butyl(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373483.png)

amine](/img/structure/B1373495.png)

![(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1373496.png)